molecular formula C18H18N2OS2 B2961328 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide CAS No. 325988-32-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide

Cat. No.: B2961328
CAS No.: 325988-32-7
M. Wt: 342.48
InChI Key: FRYGCVUJOCAPAM-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a benzothiazole moiety and a propanamide substituent. The propanamide side chain may influence solubility and bioavailability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-2-15(21)20-18-16(11-7-3-5-9-13(11)22-18)17-19-12-8-4-6-10-14(12)23-17/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYGCVUJOCAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the tetrahydrobenzothiophene moiety. The final step involves the coupling of these two intermediates with propanamide under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The process may also be automated to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors XLogP Key Structural Features
Target: N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide (Inferred) ~C₁₉H₁₉N₂OS₂ ~370–400* 1 4–5 ~4.0–4.5 Benzothiazole, tetrahydrobenzothiophene, propanamide
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide C₂₇H₂₆N₃O₄S₃ 539.7 1 8 4.9 Benzothiazole, tetrahydrobenzothiophene, morpholine sulfonyl benzamide
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide C₁₉H₂₀N₂O₂S 340.44 1 4 4.5 Cyano, tetrahydrobenzothiophene, methoxyphenyl propanamide
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid C₃₄H₃₄N₈O₂S 634.76 3 9 3.8 Benzothiazole, pyridopyridazine, adamantane, carboxylic acid

Notes:

  • Molecular Weight : The target compound likely has a lower molecular weight (~370–400 g/mol) compared to ’s morpholine sulfonyl derivative (539.7 g/mol) due to the simpler propanamide group .
  • Hydrogen Bonding: The benzothiazole in the target compound increases hydrogen-bond acceptor capacity compared to the cyano-substituted analog in .
  • Lipophilicity (XLogP) : The target’s benzothiazole and tetrahydrobenzothiophene likely contribute to moderate lipophilicity (XLogP ~4.0–4.5), aligning with ’s compound (XLogP 4.5) but lower than ’s morpholine sulfonyl derivative (XLogP 4.9) .

Pharmacological Implications

  • Benzothiazole Role: Benzothiazole moieties (common in , and 8) are associated with binding to biological targets via π-π stacking and hydrogen bonding.
  • Side Chain Effects : The propanamide group in the target compound may enhance solubility compared to bulky substituents like adamantane () or morpholine sulfonyl (), which could reduce membrane permeability .
  • Structural Rigidity : The tetrahydrobenzothiophene core in the target compound offers conformational flexibility, contrasting with rigid pyridopyridazine or adamantane systems in and , which may affect target selectivity .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C14H15N3OS
Molecular Weight 273.35 g/mol
CAS Number Not specified

The structure consists of a benzothiazole moiety linked to a tetrahydrobenzothiophene, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain benzothiazole derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cells .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. A review highlighted that several synthesized benzothiazole compounds exhibited potent activity against Mycobacterium tuberculosis (M. tuberculosis) with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs . The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential for further exploration.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. For instance, studies on related benzothiazole compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This could position the compound as a candidate for treating neurodegenerative diseases.

The exact mechanism of action for this compound is not fully understood; however, research on similar compounds suggests several potential pathways:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways such as the MAPK/ERK pathway involved in cell growth and differentiation.
  • Antioxidant Activity : Compounds with this structure may exhibit antioxidant properties that protect cells from oxidative damage.

Case Studies and Research Findings

A recent study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these derivatives, several showed potent inhibitory effects against Kv1.3 channels—important in autoimmune diseases—indicating that this compound may also have immunomodulatory effects .

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